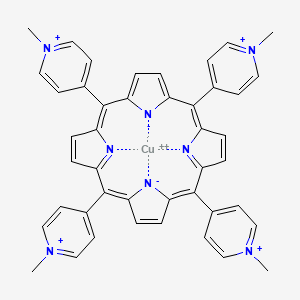
CuTMPyP4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[5,10,15,20-tetrakis(1-methylpyridinium-4-yl)porphyrinato]copper(II) is a copper coordination entity.
Applications De Recherche Scientifique
Interaction with Guanine Quadruplexes
CuTMPyP4 has been shown to interact with guanine quadruplexes (G-quadruplexes) in DNA, which are structures formed by the association of DNA strands containing multiple contiguous guanines. The interaction of CuTMPyP4 with parallel-stranded G-quadruplexes formed by certain oligonucleotides has been studied, indicating its potential use in therapeutics and G-quadruplex sensors. CuTMPyP4 demonstrates binding to these quadruplexes, suggesting a mode of binding where the ligand is protected from the solvent (Keating & Szalai, 2004).
Applications in Anticancer Therapeutics
The interactions of CuTMPyP4 with G-quadruplexes are of great interest for developing novel anticancer therapeutics. Studies have explored the binding modes, affinities, and stoichiometries of CuTMPyP4 with different DNA sequences, contributing to a clearer understanding of its interactions with GQ DNA. The stabilizing abilities of CuTMPyP4 suggest its potential application in cancer therapy (Boschi et al., 2016).
Photophysical Properties
CuTMPyP4 and its metallocomplexes exhibit significant photophysical properties when bound to DNA and nucleotides. These properties include quenching of the fluorescent state due to electron transfer and the ability to distinguish binding modes based on the efficiency of triplet state quenching. These findings are essential for understanding the interaction of CuTMPyP4 with nucleic acids, which is relevant for applications in photodynamic therapy (Chirvony, 2003).
Potential in Telomerase-Based Cancer Therapeutics
CuTMPyP4 has been studied for its ability to stabilize DNA guanine quadruplexes and inhibit telomerase activity, which is significant for telomerase-based cancer therapeutics. Its interaction with human telomere sequences and potential to cause a decrease in telomerase activity highlight its role in cancer therapy (Grand et al., 2002).
Propriétés
Nom du produit |
CuTMPyP4 |
|---|---|
Formule moléculaire |
C44H36CuN8+4 |
Poids moléculaire |
740.4 g/mol |
Nom IUPAC |
copper;5,10,15,20-tetrakis(1-methylpyridin-1-ium-4-yl)porphyrin-22,24-diide |
InChI |
InChI=1S/C44H36N8.Cu/c1-49-21-13-29(14-22-49)41-33-5-7-35(45-33)42(30-15-23-50(2)24-16-30)37-9-11-39(47-37)44(32-19-27-52(4)28-20-32)40-12-10-38(48-40)43(36-8-6-34(41)46-36)31-17-25-51(3)26-18-31;/h5-28H,1-4H3;/q2*+2 |
Clé InChI |
IWBZPROSINYBFE-UHFFFAOYSA-N |
SMILES |
C[N+]1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=[N+](C=C7)C)C8=CC=[N+](C=C8)C)C=C4)C9=CC=[N+](C=C9)C)[N-]3.[Cu+2] |
SMILES canonique |
C[N+]1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=[N+](C=C7)C)C8=CC=[N+](C=C8)C)C=C4)C9=CC=[N+](C=C9)C)[N-]3.[Cu+2] |
Synonymes |
copper(II) meso-tetra(N-methyl-4-pyridyl)porphyrin copper(II)-meso-(4-N-tetramethylpyridyl)porphyrin CuTMpyP(4) |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-7H-pyrano[2,3-g][1,4]benzodioxin-7-one](/img/structure/B1255187.png)

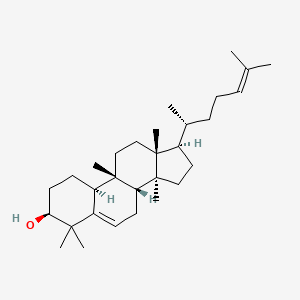
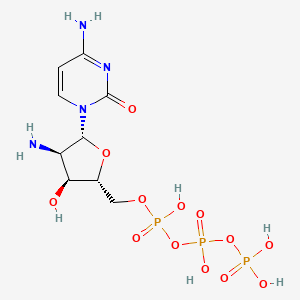
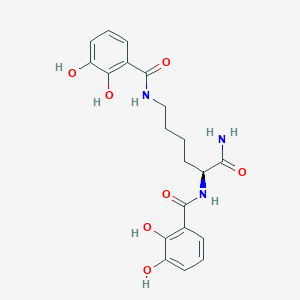



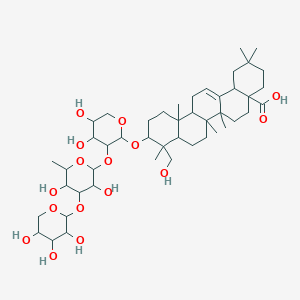
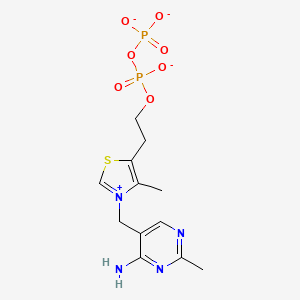
![5,7-Dihydroxy-4-Oxo-2-(3,4,5-Trihydroxyphenyl)-4h-Chromen-3-Yl 6-Deoxy-2-O-{6-O-[(2e)-3-(3,4-Dihydroxyphenyl)prop-2-Enoyl]-Beta-D-Glucopyranosyl}-Alpha-L-Mannopyranoside](/img/structure/B1255202.png)
![[(1S,3S,5E,7R,8E,11S,12S,13E,15S,17R,21R,23R,25S)-25-acetyloxy-1,11,21-trihydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-12-yl] (2E,4E)-octa-2,4-dienoate](/img/structure/B1255203.png)
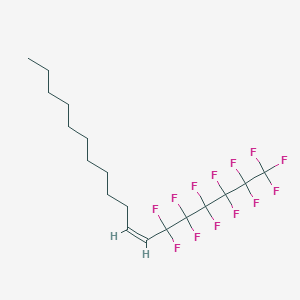
![(3-Heptyl-5-hydroxyphenyl) 2-[5-(1,2-dihydroxyethyl)-3,4-dihydroxyoxolan-2-yl]oxy-6-heptyl-4-hydroxybenzoate](/img/structure/B1255207.png)